molecular formula C23H19ClF3NO6S B2994250 Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate CAS No. 338407-15-1

Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate

Cat. No. B2994250
CAS RN: 338407-15-1
M. Wt: 529.91
InChI Key: MOXPSCKMSAMLKJ-UHFFFAOYSA-N
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Description

“Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate” is a complex organic compound . It has a molecular formula of C17H15ClF3NO4 . The compound is characterized by a pyridine ring (a basic aromatic heterocyclic organic compound) which is substituted with chloro and trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a chloro group and a trifluoromethyl group . It also contains an ethyl group, a phenylsulfonyl group, and a propanoate group .

Scientific Research Applications

Polymorphism in Pharmaceutical Compounds

Polymorphism, the occurrence of different crystalline forms, is a critical factor in pharmaceuticals that affects the drug's physical and chemical properties. A study by Vogt et al. (2013) on a different compound (ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride) highlights the use of spectroscopic and diffractometric techniques to characterize polymorphic forms, which is essential for ensuring consistency and efficacy in drug formulations Vogt, Williams, Johnson, & Copley, 2013.

Synthesis Techniques

The synthesis of complex organic compounds involves innovative techniques to achieve high yields and regioselectivity. Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing tetrahydropyridines, which could be applicable to the synthesis of related compounds, offering insights into efficient synthesis methods for complex molecules Zhu, Lan, & Kwon, 2003.

Chemical Reactions and Applications

The reaction of specific esters with reagents to form novel compounds with potential applications in materials science and antimicrobial activity showcases the broad utility of chemical reactions in creating functionally diverse molecules. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide leading to the formation of triazinones highlights the synthetic versatility of ester compounds in generating biologically active molecules Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018.

Renewable Building Blocks in Polymer Science

The exploration of renewable phenolic compounds like phloretic acid for the synthesis of benzoxazine polymers, as discussed by Trejo-Machin et al. (2017), indicates the potential for using ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate in developing new materials with specific properties, emphasizing the importance of sustainable approaches in materials science Trejo-Machin, Verge, Puchot, & Quintana, 2017.

Future Directions

The future directions of research and application for this compound would depend on its specific uses, which are not provided in the current context. Given the complexity of the compound, it could potentially be used in a variety of fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The compound is a derivative of 2-phenoxypropanoic acid , which suggests that it may interact with similar biological targets.

Mode of Action

The compound contains a pyridinyl group, which is known to participate in various chemical reactions, including suzuki–miyaura coupling . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the structure and function of the target molecule .

Biochemical Pathways

The compound’s structure suggests that it may be involved in reactions at the benzylic position , which could potentially influence various biochemical pathways.

Pharmacokinetics

The compound’s structure, particularly the presence of a carboxylic acid group , suggests that it may be metabolized through common metabolic pathways involving carboxylic acids.

Result of Action

The compound’s potential involvement in reactions at the benzylic position suggests that it may induce changes in the structure and function of target molecules.

properties

IUPAC Name

ethyl 2-[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3NO6S/c1-3-32-22(29)14(2)33-19-10-9-16(12-20(19)35(30,31)17-7-5-4-6-8-17)34-21-18(24)11-15(13-28-21)23(25,26)27/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXPSCKMSAMLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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